molecular formula C3H11Br2N3S B10784985 S-(2-Aminoethyl)isothiouronium bromide hydrobromide

S-(2-Aminoethyl)isothiouronium bromide hydrobromide

Cat. No.: B10784985
M. Wt: 281.02 g/mol
InChI Key: XDVMCVGTDUKDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Aminoethyl)isothiouronium bromide hydrobromide typically involves the reaction of thiourea with 2-bromoethylamine hydrobromide. The process begins by mixing thiourea and isopropanol, followed by heating the mixture to 70°C. Subsequently, 2-bromoethylamine hydrobromide is added rapidly, causing the internal temperature to rise to 82°C. The reaction is maintained for 40 minutes before cooling to below 10°C, filtering, and washing with cold isopropanol and a small amount of ethyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control systems helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: S-(2-Aminoethyl)isothiouronium bromide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-(2-Aminoethyl)isothiouronium bromide hydrobromide involves its decomposition in water to form thiol intermediates. These intermediates act on disulfide bonds, reducing them to free thiols . Additionally, the compound inhibits nitric oxide synthase (NOS), affecting nitric oxide pathways and reducing the production of nitric oxide .

Comparison with Similar Compounds

    2-Mercaptoethanol: A reducing agent with a free thiol group (-SH) that directly reduces disulfide bonds.

    Dithiothreitol (DTT): Another reducing agent with two thiol groups that can reduce disulfide bonds more effectively than S-(2-Aminoethyl)isothiouronium bromide hydrobromide.

Uniqueness: this compound is unique in that it does not have a free thiol group but still acts as a reducing agent by decomposing into thiol intermediates in water . This property makes it distinct from other reducing agents like 2-mercaptoethanol and dithiothreitol.

Properties

IUPAC Name

[amino(2-aminoethylsulfanyl)methylidene]azanium;bromide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVMCVGTDUKDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=[NH2+])N)N.Br.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.